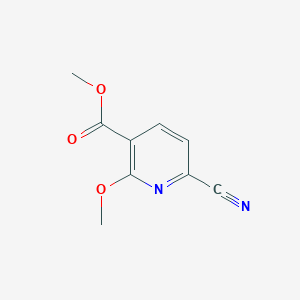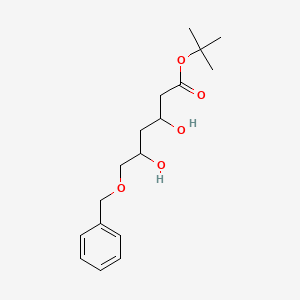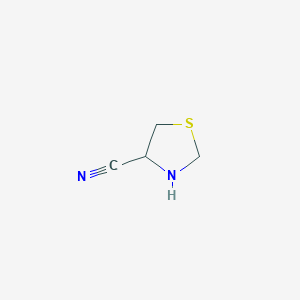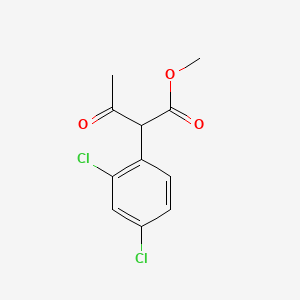
2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane is a chemical compound characterized by the presence of an oxirane ring and two conjugated double bonds in the hexadecadienyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane typically involves the use of linoleic acid as a precursor. Linoleic acid undergoes chain-shortening and functional group transformation to form the desired compound . The reaction conditions often include the use of deuterium-labeled fatty acids to trace the biosynthetic pathways .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of precursors and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring.
Major Products
Oxidation: Products include diols and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized materials and chemicals
Mecanismo De Acción
The mechanism of action of 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(7Z,10Z)-7,10-Hexadecadienoic acid: A fatty acid with similar structural features.
1-(7Z-hexadecenoyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine: A phospholipid with related structural motifs.
α-(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid monoglyceride: Another compound with conjugated double bonds.
Uniqueness
2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H32O |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-[(7Z,10Z)-hexadeca-7,10-dienyl]oxirane |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6-,10-9- |
Clave InChI |
CGSCAXNOZBCYHP-HZJYTTRNSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCC1CO1 |
SMILES canónico |
CCCCCC=CCC=CCCCCCCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)
![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12288781.png)





